REACTION_CXSMILES
|
[C:1]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:21][C:22]1([O:25][CH2:24]1)[CH3:23]>C(#N)C>[OH:25][C:22]([CH3:24])([CH3:23])[CH2:21][N:12]1[CH2:13][CH2:14][N:9]([C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:8])[CH2:10][CH2:11]1 |f:1.2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCNCC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
CC1(C)CO1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
adding 30 ml
|
Type
|
CUSTOM
|
Details
|
purified water, it
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with 30 ml ethylacetate
|
Type
|
CUSTOM
|
Details
|
After collecting organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with anhydrous magnesium sulfate, it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated with decompression
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by chromatography
|
Type
|
CUSTOM
|
Details
|
276 mg (40%) target compound as light-yellow solid was yielded
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC(CN1CCN(CC1)C(=O)C1=CC=CC=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |